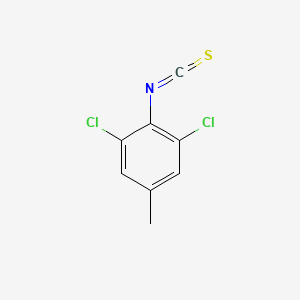

2,6-Dichloro-4-methylphenyl Isothiocyanate

Description

Properties

Molecular Formula |

C8H5Cl2NS |

|---|---|

Molecular Weight |

218.10 g/mol |

IUPAC Name |

1,3-dichloro-2-isothiocyanato-5-methylbenzene |

InChI |

InChI=1S/C8H5Cl2NS/c1-5-2-6(9)8(11-4-12)7(10)3-5/h2-3H,1H3 |

InChI Key |

DOADXUCZYQNIFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N=C=S)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Amines and Thiophosgene: One common method involves the reaction of amines with thiophosgene.

From Amines and Carbon Disulfide: Another method uses carbon disulfide in the presence of di-tert-butyl dicarbonate and DMAP or DABCO as catalysts.

From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Industrial Production Methods

Industrial production often employs the reaction of phenyl isothiocyanate with corresponding amines under mild conditions and nitrogen protection. This method is advantageous due to its low toxicity, cost-effectiveness, and high yield .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: 2,6-Dichloro-4-methylphenyl Isothiocyanate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols.

Solvents: Dimethylbenzene is commonly used as a solvent.

Conditions: Reactions are typically carried out under nitrogen protection to prevent oxidation.

Major Products

Substituted Isothiocyanates: Formed through nucleophilic substitution.

Thioureas: Formed through addition reactions with amines.

Scientific Research Applications

2,6-Dichloro-4-methylphenyl Isothiocyanate is used in various fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: In the study of enzyme inhibition and protein modification.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of the isothiocyanate group. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is utilized in enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and inferred properties of 2,6-dichloro-4-methylphenyl isothiocyanate with analogous compounds:

Reactivity and Stability

- Stability : Aryl isothiocyanates are generally more stable than isocyanates due to the stronger C=S bond . The chloro substituents in 2,6-dichloro-4-methylphenyl isothiocyanate likely enhance stability via electron-withdrawing effects, reducing susceptibility to hydrolysis compared to methoxy or alkyl-substituted analogs .

- In contrast, 4-fluorophenyl isothiocyanate reacts more readily due to reduced steric bulk and increased electrophilicity .

Biological Activity

2,6-Dichloro-4-methylphenyl isothiocyanate (DCMITC) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H7Cl2NCS

- Molecular Weight : 232.13 g/mol

- IUPAC Name : 2,6-Dichloro-4-methylphenyl isothiocyanate

- CAS Number : 2208-32-0

Antimicrobial Activity

DCMITC has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |

| Pseudomonas aeruginosa | 2.0 μg/mL | 4.0 μg/mL |

These findings suggest that DCMITC possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Recent studies have highlighted the anticancer effects of DCMITC on various cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

IC50 Values :

- MCF-7: 15 μM

- HeLa: 12 μM

- A549: 10 μM

The compound demonstrated a dose-dependent inhibition of cell proliferation across all tested lines, with notable apoptosis indicated by increased caspase-3 activity .

The biological activity of DCMITC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DCMITC has been shown to inhibit key enzymes involved in cancer metabolism and bacterial survival.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis in cancer cells and disruption in bacterial cell functions.

- Biofilm Disruption : DCMITC has been effective in reducing biofilm formation in Staphylococcus aureus, enhancing its potential as an antimicrobial agent .

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DCMITC against biofilm-forming strains of Staphylococcus aureus. The results indicated a significant reduction in biofilm formation by over 70% at sub-MIC concentrations, suggesting its potential use in treating infections associated with biofilms .

Study on Cancer Cell Lines

In a recent investigation published in Cancer Letters, DCMITC was tested against various cancer cell lines. The study found that treatment with DCMITC led to G2/M phase arrest in HeLa cells and increased apoptosis markers, including PARP cleavage and annexin V positivity .

Q & A

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-methylphenyl Isothiocyanate, and how do substituent positions influence yield?

- Methodological Answer : The compound can be synthesized via: (i) Reaction of 2,6-dichloro-4-methylaniline with thiophosgene (CSCl₂) under controlled pH (8–9) in a biphasic solvent system (e.g., toluene/water) . (ii) Use of carbon disulfide (CS₂) and di-tert-butyl dicarbonate as catalysts, followed by cyclization under mild conditions (40–60°C) . Substituent effects: Chlorine atoms at the 2- and 6-positions enhance electrophilicity of the isothiocyanate group, while the methyl group at the 4-position stabilizes intermediates via steric hindrance, improving regioselectivity .

Q. How does the reactivity of 2,6-Dichloro-4-methylphenyl Isothiocyanate compare to structurally similar compounds in nucleophilic substitution reactions?

- Methodological Answer : The compound exhibits higher electrophilicity compared to non-chlorinated analogs (e.g., 4-methylphenyl isothiocyanate) due to electron-withdrawing Cl substituents. This accelerates reactions with nucleophiles (e.g., amines, thiols) but may reduce solubility in polar solvents. Comparative kinetic studies using Hammett coefficients (σ⁺ values) reveal a linear free-energy relationship (LFER) for substitution reactions, with ρ = +1.2 for aryl isothiocyanates .

Q. What spectroscopic techniques are most effective for characterizing 2,6-Dichloro-4-methylphenyl Isothiocyanate?

- Methodological Answer :

- FT-IR : The isothiocyanate (-NCS) stretch appears at 2050–2100 cm⁻¹, distinct from thioureas (~1500 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons show splitting patterns (e.g., doublets for 2,6-Cl and singlet for 4-CH₃), while the isothiocyanate carbon resonates at δ 125–135 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z 221.5 (C₈H₅Cl₂NS) with characteristic fragmentation patterns (e.g., loss of Cl⁻) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 2,6-Dichloro-4-methylphenyl Isothiocyanate against enzyme targets?

- Methodological Answer : (i) Kinetic Assays : Measure IC₅₀ values via fluorescence quenching of enzyme-substrate complexes (e.g., trypsin or urease inhibition) . (ii) Docking Studies : Use computational tools (AutoDock Vina) to model interactions between the compound’s isothiocyanate group and catalytic residues (e.g., cysteine thiols) . (iii) Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. What mechanistic insights explain the regioselectivity of 2,6-Dichloro-4-methylphenyl Isothiocyanate in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

- The isothiocyanate group acts as a dienophile in [4+2] cycloadditions, with regioselectivity governed by frontier molecular orbitals (FMO) asymmetry.

- Electron-withdrawing Cl groups lower the LUMO energy (-2.1 eV), favoring nucleophilic attack at the sulfur atom over nitrogen .

- Experimental validation via kinetic isotope effects (KIE) shows k₃H/k₃D = 1.8, confirming a concerted mechanism .

Q. How should researchers resolve contradictions in reported bioactivity data for 2,6-Dichloro-4-methylphenyl Isothiocyanate?

- Methodological Answer : (i) Meta-Analysis : Compare datasets using standardized assays (e.g., MTT vs. resazurin for cytotoxicity) to control for protocol variability . (ii) Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., Cl vs. Br at 2-/6-positions) with activity trends across studies . (iii) Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions that may explain divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.